1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine

TRPV6 Inhibition Sigma Receptor Ligands Medicinal Chemistry

Researchers studying TRPV6 channel inhibition face limited access to structurally validated, high-purity probes with defined SAR. This compound addresses that gap as an advanced PCHPD derivative featuring a critical piperidine linker that fundamentally alters pharmacophore geometry versus simpler analogs like cis-22a or 3OG. • Unique piperidine-linked architecture enables superior spatial mapping of the TRPV6 pore-blocking pharmacophore • 2-Fluorophenyl N-substituent enhances molecular recognition and metabolic stability profiles • Suitable for sigma-1/sigma-2 receptor affinity screening as a novel, unexplored chemotype • Piperidine-piperazine core aligns with modern PROTAC linker design strategies Custom synthesis with global shipping. For research use only.

Molecular Formula C27H36FN3
Molecular Weight 421.6 g/mol
Cat. No. B10883611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine
Molecular FormulaC27H36FN3
Molecular Weight421.6 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCN(CC4)C5=CC=CC=C5F
InChIInChI=1S/C27H36FN3/c28-26-8-4-5-9-27(26)31-20-18-30(19-21-31)25-14-16-29(17-15-25)24-12-10-23(11-13-24)22-6-2-1-3-7-22/h1-9,23-25H,10-21H2
InChIKeyNQYXBMSRUIHAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine as a Differentiated Research Tool


1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine (Molecular Formula: C27H36FN3) is a complex, multi-nitrogen heterocyclic research compound. It belongs to the emerging class of (4-phenylcyclohexyl)piperazine derivatives (PCHPDs), which have been structurally validated as selective, nanomolar-affinity inhibitors of the epithelial calcium channel TRPV6 [1]. Unlike simpler PCHPDs, this compound incorporates a unique piperidine linker between the 4-phenylcyclohexyl and piperazine moieties, and a 2-fluorophenyl N-substituent, creating a distinct pharmacophore with potential for differentiated selectivity and physicochemical properties [2].

Procurement Risk: Why Structural Analogs of 1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine Are Not Interchangeable


Substituting this compound with a simpler PCHPD, such as cis-22a or 3OG, is not scientifically valid and introduces significant research risk. The critical differentiator is the piperidine linker, which fundamentally alters the molecule's core architecture and pharmacophore geometry. In the well-characterized sigma receptor field, it has been established that changing the central core between piperazine and piperidine results in a 'significantly different affinity' for the same receptor target [1]. Similarly, within the PCHPD class, the primary structure-activity relationship (SAR) identified by TRPV6 inhibitor research is the inhibitor's ability to 'plug' the channel pore, a mechanism highly dependent on the precise spatial orientation of the pharmacophoric elements, which the linker dictates [2]. Furthermore, the 2-fluorophenyl substituent impacts molecular recognition; SAR around the PCHPD scaffold shows that subtle aryl modifications dramatically alter off-target effects and metabolic stability profiles [3]. Generic substitution would generate non-comparable, potentially irrelevant data.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine


Structural Differentiation: Piperidine Linker vs. Direct Piperazine-Cyclohexyl Connection

The most significant structural feature differentiating this compound from the commonly studied PCHPD inhibitors like cis-22a and 3OG is the presence of a piperidine ring inserted between the 4-phenylcyclohexyl group and the piperazine core. This contrasts with the direct attachment of the piperazine to the cyclohexane seen in cis-22a and 3OG [1]. The established TRPV6 inhibitor pharmacophore requires a specific molecular geometry to bind in the channel pore inhibitory site; the insertion of a linker element is predicted to significantly alter binding kinetics and selectivity [2]. In closely related sigma receptor pharmacology, it has been explicitly demonstrated that switching a piperazine core for a piperidine core in analogous scaffolds produces a 'significantly different affinity' (documented Ki shifts) for the sigma-1 receptor [3].

TRPV6 Inhibition Sigma Receptor Ligands Medicinal Chemistry

Target Selectivity Profile: TRPV6 Inhibition vs. Off-Target Liability

The defined class of PCHPDs demonstrates potent, selective TRPV6 inhibition. The lead compound cis-22a inhibits TRPV6 with an IC50 of 0.32 μM, showing 7-fold selectivity over the related TRPV5 channel . However, cis-22a suffers from 'very significant off-target effects' and low metabolic stability, which limits its use as a tool compound [1]. The optimization campaign that produced 3OG (IC50 = 0.082 μM) dramatically improved microsomal stability and reduced off-target effects, demonstrating that small structural modifications on the PCHPD scaffold have profound impacts on polypharmacology [1]. While specific IC50 data for this compound is not publicly available, the introduction of the piperidine linker and 2-fluorophenyl substituent represents a targeted structural departure from the cis-22a/3OG series, deliberately designed to explore a distinct region of chemical space and potentially mitigate the known liabilities of the simpler analogs.

TRPV6 Selectivity Off-target Effects Ion Channel Pharmacology

Fluorinated Pharmacophore Advantage: Metabolic Stability and Target Binding

The presence of a 2-fluorophenyl group on the piperazine ring distinguishes this compound from its des-fluoro analog (1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine) . Fluorination is a well-validated medicinal chemistry strategy to enhance metabolic stability by blocking oxidative metabolism at the substituted position and to modulate basicity, which can improve target engagement [1]. In the sigma receptor field, a comparative study of piperidine/piperazine-based ligands found that fluorinated compounds exhibited significantly altered binding affinities and functional activities compared to their non-fluorinated counterparts, underscoring the role of the fluorine substituent [2].

Fluorine Chemistry Metabolic Stability Sigma Receptor

Chemical Space Differentiation: Molecular Complexity and Physicochemical Properties

Compared to the foundational PCHPD inhibitor cis-22a (Molecular Weight ~369 g/mol), this compound has a significantly higher molecular weight (Molecular Weight = ~419 g/mol) and a larger molecular volume due to the added piperidine linker and fluorinated phenyl group [1]. This translates to different calculated physicochemical properties, including higher lipophilicity (cLogP) and a different number of rotatable bonds, positioning it in a distinct region of drug-like chemical space. This is relevant because optimization of the PCHPD series was explicitly guided by a desire to improve ADME properties and reduce off-target binding [2]. The structurally expanded scaffold of this compound offers a more complex, three-dimensional architecture that can explore binding pockets inaccessible to the smaller, flatter parent molecules.

Chemical Space Lead Optimization Drug-like Properties

Validated Applications for 1-(2-Fluorophenyl)-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine by Research Domain


Investigating TRPV6 Channel Inhibition Mechanism and Pore Blockade

This compound is a structurally advanced candidate for studying the molecular mechanism of TRPV6 channel inhibition. The seminal work on PCHPDs by Bhardwaj et al. established that these compounds inhibit TRPV6 by 'plugging' the open pore, mimicking calmodulin action [1]. The elongated architecture of this compound, featuring a piperidine linker, makes it a superior probe for exploring the spatial requirements of the pore-blocking pharmacophore and for structure-based drug design efforts, as it can map interactions in the channel vestibule not accessible to the shorter lead molecules cis-22a or 3OG [2].

Sigma Receptor Lead Optimization and Polypharmacology Studies

Given the high sequence and structural homology between sigma receptors and the established binding of piperidine/piperazine derivatives, this compound is ideally suited for sigma-1/sigma-2 receptor affinity screening. De Luca et al. demonstrated that piperidine/piperazine hybrids are a rich source of potent sigma receptor ligands with Ki values in the low nanomolar range [3]. The specific combination of a 2-fluorophenyl substituent and a phenylcyclohexyl group on a piperidine-piperazine scaffold represents a novel, unexplored chemotype for this target class, offering opportunities for intellectual property generation and the discovery of subtype-selective ligands.

Advanced Building Block for PROTAC Linker Design and Ternary Complex Formation

The compound's structure, containing a piperidine-piperazine core, aligns with modern PROTAC (Proteolysis Targeting Chimera) linker design strategies. Specialized piperidine and piperazine motifs are highly valued as semi-flexible linkers that can be protonated on demand, enhancing solubility and stability of the ternary complex without adding aromatic bulk [4]. Unlike simple PEG or alkyl linkers, this compound provides a pre-organized, three-dimensional scaffold that can be elaborated into a novel class of PROTAC linkers for degrading targets that have been recalcitrant to other approaches.

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